

# A Technical Guide to the Spectroscopic Analysis of Cyclohexyl Propionate

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## Compound of Interest

Compound Name: Cyclohexyl propionate

Cat. No.: B1665103

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **cyclohexyl propionate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a summary of the key spectroscopic information are presented to aid in the characterization and analysis of this compound.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **cyclohexyl propionate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1.1.1. <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.7	Multiplet	1H	O-CH- (cyclohexyl)
~2.2	Quartet	2H	-CH <sub>2</sub> -C=O
~1.8 - 1.2	Multiplet	10H	Cyclohexyl -CH <sub>2</sub> -
~1.1	Triplet	3H	-CH <sub>3</sub>

#### 1.1.2. <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~174	C=O (ester)
~72	O-CH (cyclohexyl)
~31	Cyclohexyl carbons
~28	-CH <sub>2</sub> -C=O
~25	Cyclohexyl carbons
~23	Cyclohexyl carbons
~9	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2930	Strong	C-H stretch (alkane)
~2860	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1450	Medium	C-H bend (alkane)
~1180	Strong	C-O stretch (ester)

## Mass Spectrometry (MS)

The mass spectrum of **cyclohexyl propionate** is characterized by several key fragments.<sup>[1]</sup> The electron ionization (EI) mass spectrum shows significant peaks at specific mass-to-charge ratios (m/z).<sup>[2]</sup>

m/z	Relative Intensity (%)	Assignment
57	99.99	[CH <sub>3</sub> CH <sub>2</sub> CO] <sup>+</sup>
82	78.47	[C <sub>6</sub> H <sub>10</sub> ] <sup>+</sup> (cyclohexene)
29	43.75	[CH <sub>3</sub> CH <sub>2</sub> ] <sup>+</sup>
67	43.31	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
75	30.69	[M - C <sub>6</sub> H <sub>11</sub> O] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### NMR Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **cyclohexyl propionate**.

Methodology:

- **Sample Preparation:** A small amount of **cyclohexyl propionate** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), inside an NMR tube.<sup>[3]</sup> An internal standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-resolution NMR spectrometer, such as a Varian A-60 or a Bruker AC-300, is used for analysis.<sup>[2][4]</sup>
- **<sup>1</sup>H NMR Acquisition:** A standard single-pulse experiment is utilized for <sup>1</sup>H NMR acquisition.
- **<sup>13</sup>C NMR Acquisition:** Proton decoupling is typically employed to simplify the <sup>13</sup>C NMR spectrum and enhance the signal-to-noise ratio.

- **Data Processing:** The acquired spectra are processed, which includes phasing and baseline correction, to yield the final NMR spectra for analysis.

## IR Spectroscopy

**Objective:** To identify the functional groups present in **cyclohexyl propionate**.

**Methodology:**

- **Sample Preparation:** For a neat liquid sample, a drop of **cyclohexyl propionate** is placed between two infrared-transparent salt plates, such as NaCl or KBr, to form a thin film.<sup>[5]</sup>
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.
- **Data Acquisition:** The prepared sample is placed in the sample holder of the spectrometer, and the infrared spectrum is recorded. The spectrum is typically scanned over the range of 4000 to 600  $\text{cm}^{-1}$ .<sup>[6]</sup>
- **Data Analysis:** The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

## Mass Spectrometry

**Objective:** To determine the molecular weight and fragmentation pattern of **cyclohexyl propionate**.

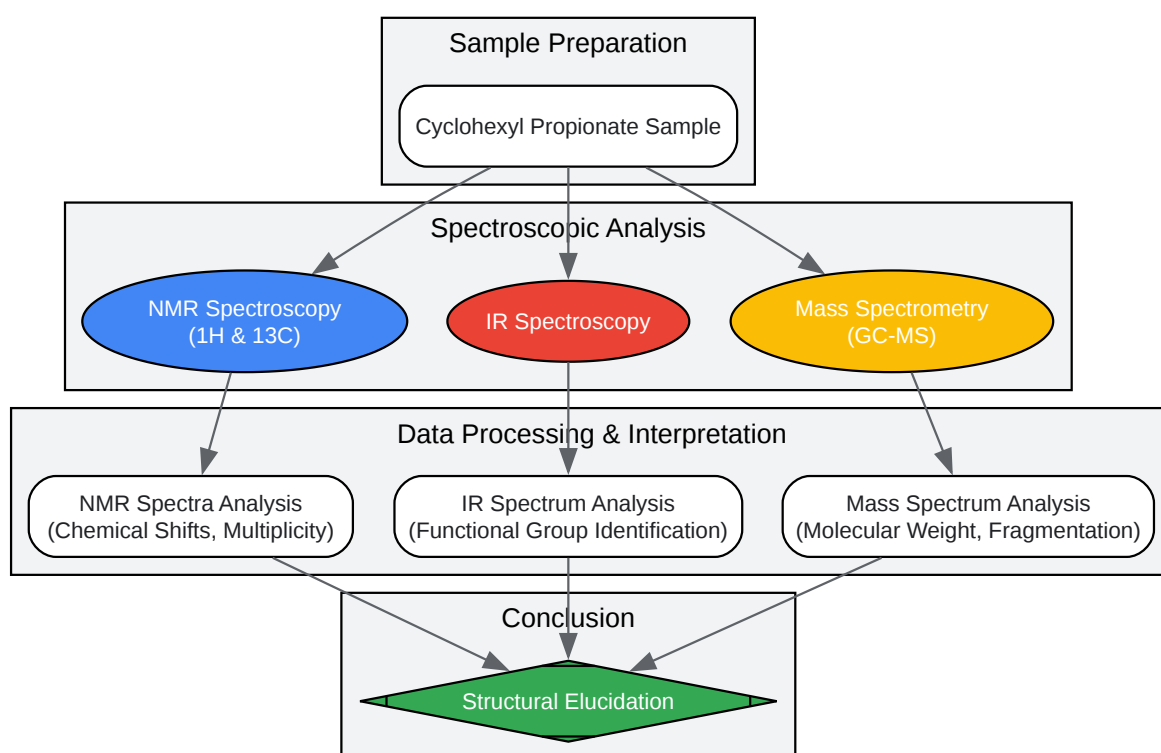
**Methodology:**

- **Sample Introduction:** **Cyclohexyl propionate**, being a volatile liquid, is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS).<sup>[2]</sup> The sample is first injected into a gas chromatograph to separate it from any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam.<sup>[1]</sup>

- **Mass Analysis:** The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer, such as a quadrupole.
- **Detection:** A detector records the abundance of each fragment, generating a mass spectrum that provides information about the molecular weight and structural features of the compound.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **cyclohexyl propionate**.



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Caption: Workflow for the spectroscopic analysis of **cyclohexyl propionate**.

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